2-[(6-Bromoquinazolin-4-yl)amino]ethanol synthesis protocol
2-[(6-Bromoquinazolin-4-yl)amino]ethanol synthesis protocol
An In-depth Technical Guide to the Synthesis of 2-[(6-Bromoquinazolin-4-yl)amino]ethanol
Authored by a Senior Application Scientist
This guide provides a comprehensive, technically detailed protocol for the synthesis of 2-[(6-Bromoquinazolin-4-yl)amino]ethanol, a key heterocyclic intermediate in contemporary drug discovery. The quinazoline scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved therapeutic agents, particularly in oncology.[1][2][3] This specific bromo-substituted derivative serves as a versatile building block for creating libraries of novel compounds through further functionalization, such as cross-coupling reactions.
This document moves beyond a simple recitation of steps, delving into the underlying chemical principles, the rationale for procedural choices, and the critical parameters for ensuring a successful, reproducible synthesis.
Strategic Overview: A Two-Step Approach
The synthesis is logically approached in two primary stages, starting from the commercially available 5-bromoanthranilic acid.
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Step 1: Cyclization and Chlorination to form 6-Bromo-4-chloroquinazoline. This initial step constructs the core quinazoline ring system and installs a reactive leaving group (chloride) at the 4-position, priming the molecule for subsequent nucleophilic substitution.
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Step 2: Nucleophilic Aromatic Substitution (SNAr). The target molecule is formed by reacting the 6-Bromo-4-chloroquinazoline intermediate with 2-aminoethanol. The amino group of 2-aminoethanol acts as the nucleophile, displacing the chloride to form the desired C-N bond.
Caption: Overall synthetic pathway for the target compound.
Experimental Protocols and Mechanistic Insights
Part I: Synthesis of 6-Bromo-4-chloroquinazoline (Intermediate)
The creation of the key chloro-quinazoline intermediate is paramount. The 4-chloro group is highly activated towards nucleophilic displacement due to the electron-withdrawing effect of the adjacent ring nitrogens. This activation is crucial for the success of the subsequent SNAr reaction.
Reaction Principle: The synthesis begins with the condensation of 5-bromoanthranilic acid with formamide to yield 6-bromoquinazolin-4(3H)-one. The subsequent chlorination is typically achieved using phosphorus oxychloride (POCl₃), which converts the hydroxyl group of the quinazolinone tautomer into a highly reactive chlorosulfite intermediate, which is then displaced by chloride to yield the final product.[4]
Detailed Protocol:
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Cyclization:
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In a 250 mL round-bottom flask equipped with a reflux condenser, combine 5-bromoanthranilic acid (10.0 g, 46.3 mmol) and formamide (50 mL).
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Heat the mixture to 160-170 °C and maintain for 4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
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Cool the reaction mixture to room temperature. A precipitate of 6-bromoquinazolin-4(3H)-one will form.
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Add water (100 mL) to the flask, stir, and collect the solid by vacuum filtration. Wash the solid thoroughly with water and dry under vacuum.
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Chlorination:
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CAUTION: Phosphorus oxychloride is highly corrosive and reacts violently with water. This step must be performed in a well-ventilated fume hood.
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To the dried 6-bromoquinazolin-4(3H)-one (assume ~9.5 g, 42.2 mmol) in a 100 mL round-bottom flask, cautiously add phosphorus oxychloride (POCl₃, 30 mL).
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Add a few drops of N,N-dimethylformamide (DMF) to catalyze the reaction.
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Heat the mixture to reflux (approx. 110 °C) for 3 hours.[4] The solution should become clear.
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Cool the reaction mixture to room temperature and slowly pour it onto 200 g of crushed ice with vigorous stirring.
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A precipitate will form. Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate (NaHCO₃) solution until the pH is ~7-8.
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Collect the solid product, 6-bromo-4-chloroquinazoline, by vacuum filtration, wash with cold water, and dry thoroughly.[5]
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Part II: Synthesis of 2-[(6-Bromoquinazolin-4-yl)amino]ethanol (Target Compound)
This final step is a classic Nucleophilic Aromatic Substitution (SNAr) reaction. The lone pair of the primary amine in 2-aminoethanol attacks the electron-deficient C4 carbon of the quinazoline ring, leading to the displacement of the chloride ion.
Detailed Protocol:
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Reaction Setup:
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To a 250 mL round-bottom flask, add 6-bromo-4-chloroquinazoline (5.0 g, 20.5 mmol) and 100 mL of isopropanol.
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Add 2-aminoethanol (2.5 g, 41.0 mmol, 2.0 equivalents) to the suspension.
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Equip the flask with a reflux condenser.
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Reaction Execution:
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Heat the reaction mixture to reflux (approx. 85-90 °C) with stirring.
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Maintain the reflux for 4-6 hours. Monitor the reaction's completion using TLC (a typical eluent system would be ethyl acetate/hexane). The disappearance of the starting material (6-bromo-4-chloroquinazoline) indicates completion.
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Work-up and Purification:
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After completion, cool the reaction mixture to room temperature. A solid precipitate of the product should form.
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Collect the crude product by vacuum filtration.
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Wash the filter cake with a small amount of cold isopropanol to remove any unreacted starting materials.
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For higher purity, the crude solid can be recrystallized from ethanol.[6] Dissolve the solid in a minimal amount of hot ethanol and allow it to cool slowly to form crystals.
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Filter the purified crystals, wash with a small amount of cold ethanol, and dry under vacuum to yield 2-[(6-bromoquinazolin-4-yl)amino]ethanol as a solid.
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Data Summary and Characterization
Table 1: Reagent Summary for Step II
| Reagent | Formula | MW ( g/mol ) | Amount (g) | Moles (mmol) | Equivalents |
| 6-Bromo-4-chloroquinazoline | C₈H₄BrClN₂ | 243.49 | 5.0 | 20.5 | 1.0 |
| 2-Aminoethanol | C₂H₇NO | 61.08 | 2.5 | 41.0 | 2.0 |
| Isopropanol (Solvent) | C₃H₈O | 60.10 | 100 mL | - | - |
Table 2: Expected Product Characteristics
| Property | Expected Value |
| Product Name | 2-[(6-Bromoquinazolin-4-yl)amino]ethanol |
| CAS Number | 99057-99-5[7] |
| Molecular Formula | C₁₀H₁₀BrN₃O[7] |
| Molecular Weight | 268.11 g/mol [7] |
| Appearance | Off-white to light yellow solid |
| Expected Yield | 75-85% |
| ¹H NMR (DMSO-d₆) | Expect signals for quinazoline ring protons, -NH proton, and the ethyl (-CH₂CH₂-) and hydroxyl (-OH) protons of the ethanol side chain. |
| Mass Spec (ESI-MS) | m/z: 268.0 [M+H]⁺, 270.0 [M+H+2]⁺ (characteristic bromine isotope pattern) |
Experimental Workflow Visualization
The following diagram illustrates the logical flow of the final synthesis step, from setup to characterization.
Caption: Step-by-step workflow for the SNAr reaction.
Concluding Remarks
This protocol details a reliable and scalable method for synthesizing 2-[(6-bromoquinazolin-4-yl)amino]ethanol. The success of the synthesis hinges on the effective chlorination of the quinazolinone precursor and the careful execution of the subsequent nucleophilic aromatic substitution. By understanding the chemical principles behind each step, researchers can troubleshoot potential issues and adapt the protocol for the synthesis of analogous compounds, furthering the exploration of the vast chemical space of quinazoline derivatives for therapeutic applications.
References
- Wang, W., Guo, Y., Wang, L., OuYang, Y., Wang, Q., & Zhu, W. (n.d.). Synthesis of 6-bromo-4-iodoquinoline. Atlantis Press.
- Benchchem. (n.d.). Synthesis routes of 4-(2-Bromoethyl)morpholine. Benchchem.
- National Institutes of Health. (2023, February 25). Synthesis of 2-(6-substituted quinolin-4-yl)-1-alkoxypropan-2-ol as potential antimycobacterial agents. NIH.
- ResearchGate. (n.d.). Synthesis of 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino) phenyl)-2-methylpropanenitrile. ResearchGate.
- BLDpharm. (n.d.). 2-((6-Bromoquinazolin-4-yl)amino)ethanol. BLDpharm.
- PubMed Central. (n.d.). Quinazoline derivatives: synthesis and bioactivities. PMC.
- ResearchGate. (2025, August 10). The Reactivity of 2-Ethoxy-4-Chloroquinazoline and Its Use in Synthesis of Novel Quinazoline Derivatives. ResearchGate.
- Bentham Science. (n.d.). Synthesis of Quinazoline Derivatives. Bentham Science.
- Wikipedia. (n.d.). Quinazoline. Wikipedia.
- SciSpace. (n.d.). synthesis of 6-bromo-oxo quinazoline derivatives and their haramcological activities. SciSpace.
- PubChem. (n.d.). 6-Bromo-4-chloro-quinazoline. PubChem.
Sources
- 1. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benthamscience.com [benthamscience.com]
- 3. Quinazoline - Wikipedia [en.wikipedia.org]
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- 5. 6-Bromo-4-chloro-quinazoline | C8H4BrClN2 | CID 16770310 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 7. 99057-99-5|2-((6-Bromoquinazolin-4-yl)amino)ethanol|BLD Pharm [bldpharm.com]
